Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of applications in medicinal chemistry . They are part of many biologically active compounds and drugs . The compound also contains a dioxolane group, which is a type of ether. Ethers are commonly used as solvents in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a dioxolane ring. These rings are likely connected by a methylene (-CH2-) group. The exact structure would need to be confirmed by spectroscopic techniques such as NMR .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are typically crystalline solids at room temperature . They are relatively stable compounds, but can be oxidized under certain conditions .Scientific Research Applications
Heterocyclic Compound Synthesis
Transformations of Methyl 2-Benzoylamino-2-oxobutanoate
This study discusses the synthesis of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives from methyl 2-benzoylamino-2-oxobutanoate, showcasing the compound's role in generating diverse heterocycles, which are essential in medicinal chemistry and material science (Stanovnik et al., 2003).
Eukaryotic Topoisomerase II Inhibitors
Research into benzothiazole derivatives, including the synthesis and testing of compounds for their inhibitory activity against eukaryotic DNA topoisomerase II, highlights the potential therapeutic applications of such molecules in cancer treatment (Pınar et al., 2004).
Anticancer Activity of 4-Thiazolidinones
Another study reports on the antitumor screening of 4-thiazolidinones containing a benzothiazole moiety, further exemplifying the importance of heterocyclic compounds in developing new anticancer drugs (Havrylyuk et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments, illustrating the compound's utility in materials science and engineering (Hu et al., 2016).
Molecular Docking and DFT Calculations
Metal Complexes Synthesis
Research into the synthesis, characterization, and DFT calculations of metal (II) complexes with benzothiazole derivatives showcases the interdisciplinary applications of these compounds in inorganic chemistry, potentially relevant for catalysis or material properties investigation (Ekennia et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound appear to be enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) . These enzymes are physiologically highly relevant targets in different indication areas . APAHs, for instance, are involved in the polyamine metabolism .
Mode of Action
The compound interacts with its targets through a binding process. The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop a fluorescence lifetime (FLT)-based binding assay . This assay is suitable to determine accurate binding constants for inhibitors against enzymes of the histone deacetylase family .
Biochemical Pathways
The compound affects the polyamine metabolism pathway, as APAHs are involved in this pathway . Polyamines have been reported to interfere with biofilm formation , a major success strategy of certain pathogens.
Pharmacokinetics
The compound’s storage temperature and its physical form (solid) suggest that it may have specific bioavailability characteristics .
Result of Action
The compound’s action results in the inhibition of the target enzymes, affecting their respective biochemical pathways . This can lead to changes at the molecular and cellular levels, such as interference with biofilm formation .
Future Directions
Properties
IUPAC Name |
methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S2/c1-22-15(21)8-2-3-9-13(4-8)25-16(18-9)20-17-19-10-5-11-12(24-7-23-11)6-14(10)26-17/h2-6H,7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLDMBWAFKYMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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